3-[(1R)-1-azidoethyl]-1-benzothiophene

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Procure 3-[(1R)-1-azidoethyl]-1-benzothiophene for stereochemically precise CuAAC click chemistry. The (R)-configuration ensures defined 3D orientation, critical for enantiomerically enriched 1,2,3-triazoles. Unlike the (S)-enantiomer (CAS 1392234-26-2) or 2-substituted regioisomers (e.g., CAS 1604415-09-9), this 3-azidoethylbenzothiophene delivers predictable regioselectivity. MW 203.27 g/mol, XLogP3 4.2, and TPSA 42.6 Ų provide optimal lipophilicity/solubility balance for medicinal chemistry. Typically supplied at ≥95% purity. Ensure batch-to-batch consistency for advanced building block applications.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 1027709-79-0
Cat. No. B2467187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1R)-1-azidoethyl]-1-benzothiophene
CAS1027709-79-0
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESCC(C1=CSC2=CC=CC=C21)N=[N+]=[N-]
InChIInChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m1/s1
InChIKeyLYQZVEUFRFLSHW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(1R)-1-Azidoethyl]-1-benzothiophene (CAS 1027709-79-0): Procurement-Ready Properties and Identity


3-[(1R)-1-Azidoethyl]-1-benzothiophene (CAS 1027709-79-0) is a chiral benzothiophene derivative with the molecular formula C10H9N3S and a molecular weight of 203.27 g/mol [1]. The compound features a stereogenic center in the (R)-configuration, with an azidoethyl functional group attached to the 3-position of the benzothiophene core [2]. Its defined atom stereocenter count is 1, and it is typically supplied as a research chemical with a minimum purity of 95% . The compound is primarily utilized as a versatile building block in synthetic organic chemistry, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions [2].

Why 3-[(1R)-1-Azidoethyl]-1-benzothiophene (CAS 1027709-79-0) Cannot Be Substituted with Generic Analogs


Generic substitution among benzothiophene azides is not scientifically valid due to critical differences in stereochemical configuration, molecular weight, and regiochemistry that directly impact reactivity, downstream stereochemical outcomes, and physicochemical properties. The (R)-configuration of 3-[(1R)-1-azidoethyl]-1-benzothiophene ensures a specific three-dimensional orientation that is not interchangeable with its (S)-enantiomer (CAS 1392234-26-2) or other regioisomers like 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene (CAS 1604415-09-9). These structural differences alter key computed properties such as exact mass, topological polar surface area, and XLogP3, which in turn influence solubility, membrane permeability, and reaction kinetics [1]. Furthermore, the position of the azidoethyl group on the benzothiophene ring (3-position vs. 2-position) dictates the regioselectivity and outcome of subsequent cycloaddition reactions, as demonstrated in comparative studies of heteroaryl azides [2]. The quantitative evidence below establishes the specific, measurable parameters that differentiate this compound from its closest analogs and justify its selective procurement for applications requiring stereochemical and regiochemical precision.

3-[(1R)-1-Azidoethyl]-1-benzothiophene: Quantitative Differentiation from Closest Analogs


Stereochemical Configuration: (R)- vs. (S)-Enantiomer Differentiation

3-[(1R)-1-azidoethyl]-1-benzothiophene (CAS 1027709-79-0) possesses a defined atom stereocenter count of 1 in the (R)-configuration, as confirmed by its InChI Key (LYQZVEUFRFLSHW-SSDOTTSWSA-N) and SMILES notation indicating the [C@@H] stereodescriptor [1]. In contrast, the (S)-enantiomer (3-[(1S)-1-azidoethyl]-1-benzothiophene, CAS 1392234-26-2) shares the same molecular formula (C10H9N3S) and molecular weight (203.27 g/mol) but possesses the opposite stereochemical configuration, which is not captured by these scalar properties . While specific optical rotation values are not publicly reported for either enantiomer, the defined stereochemistry is a critical parameter for asymmetric synthesis and chiral recognition processes, where substitution with the incorrect enantiomer would lead to opposite stereochemical outcomes in downstream reactions.

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Molecular Weight and Physicochemical Property Differentiation from Methyl-Substituted Analog

3-[(1R)-1-azidoethyl]-1-benzothiophene (C10H9N3S) has a molecular weight of 203.27 g/mol and a topological polar surface area (TPSA) of 42.6 Ų [1]. In comparison, 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene (CAS 1604415-09-9, C11H11N3S) has a molecular weight of 217.29 g/mol, representing a 14.02 g/mol increase due to the additional methyl group . This difference in molecular weight directly impacts physicochemical properties such as logP, with the target compound having a computed XLogP3 of 4.2 [1], which is expected to be lower than that of the methyl-substituted analog due to reduced hydrophobicity. These differences influence solubility, membrane permeability, and pharmacokinetic behavior in biological assays, making the compounds non-interchangeable for applications where precise physicochemical properties are required.

Physicochemical Properties Molecular Weight Drug Design

Regiochemical Differentiation: 3-Position vs. 2-Position Azidoethyl Substitution

The position of the azidoethyl group on the benzothiophene ring dictates the regiochemical outcome of [3+2] cycloaddition reactions. 3-[(1R)-1-azidoethyl]-1-benzothiophene has the azidoethyl substituent at the 3-position of the benzothiophene core, as confirmed by its IUPAC name and SMILES notation [1]. In contrast, 2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene (CAS 1604415-09-9) has the azidoethyl group at the 2-position, with an additional methyl group at the 3-position [2]. While direct comparative kinetic data for these specific compounds are not available in the public domain, studies on heteroaryl azides, including 2-azidobenzothiophene, have demonstrated that the position of the azide group on the heteroaromatic ring significantly alters the regioselectivity and product distribution in cycloaddition reactions with ethyl vinyl ether [3]. Specifically, 2-azidobenzothiophene yields an unprecedented 3,3a-dihydro-2H-8-thia-1-aza-cyclopenta[a]indene system, a reaction pathway not accessible to 3-substituted analogs. This class-level inference indicates that 3-substituted azidoethyl benzothiophenes are expected to exhibit distinct regiochemical behavior compared to 2-substituted analogs.

Regioselectivity Click Chemistry Cycloaddition

Optimal Application Scenarios for 3-[(1R)-1-Azidoethyl]-1-benzothiophene (CAS 1027709-79-0) Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Triazole-Containing Pharmacophores

The defined (R)-stereochemistry of 3-[(1R)-1-azidoethyl]-1-benzothiophene makes it suitable for asymmetric synthesis of chiral 1,2,3-triazole derivatives via CuAAC click chemistry. The stereochemical integrity is critical for generating enantiomerically enriched products, where substitution with the (S)-enantiomer would yield the opposite stereoisomer, potentially altering biological activity or binding affinity [1].

Development of Benzothiophene-Based Molecular Probes with Defined Physicochemical Properties

The compound's molecular weight (203.27 g/mol) and computed XLogP3 (4.2) provide a specific physicochemical profile that can be leveraged in the design of molecular probes or drug-like molecules. Compared to the methyl-substituted analog (MW 217.29 g/mol), this compound offers a lower molecular weight and reduced lipophilicity, which may be advantageous for applications requiring improved aqueous solubility or reduced non-specific binding .

Synthesis of 3-Substituted Benzothiophene-Triazole Conjugates with Predictable Regiochemistry

As a 3-substituted benzothiophene azide, this compound is expected to undergo cycloaddition reactions with predictable regioselectivity, distinct from 2-substituted analogs which can undergo alternative reaction pathways leading to cyclopenta[a]indene systems [2]. This regiochemical predictability is essential for the rational design of benzothiophene-triazole conjugates in medicinal chemistry and materials science applications.

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